
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Reaction Conditions: The naphthalene derivative undergoes a series of reactions, including alkylation, reduction, and etherification, to introduce the phenylmethoxy groups.
Catalysts and Reagents: Common reagents include strong bases like sodium hydride, reducing agents like lithium aluminum hydride, and phenylmethanol for the etherification step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts such as palladium on carbon can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学研究应用
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-: Similar structure but with methoxy groups instead of phenylmethoxy groups.
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(ethoxy)-: Similar structure with ethoxy groups.
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(methoxy)-: Another similar compound with methoxy groups.
Uniqueness
The presence of phenylmethoxy groups in 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
属性
| 119034-87-6 | |
分子式 |
C24H22O3 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
6,7-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C24H22O3/c25-22-13-7-12-20-14-23(26-16-18-8-3-1-4-9-18)24(15-21(20)22)27-17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2 |
InChI 键 |
AKVBZPZIYYHNKS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


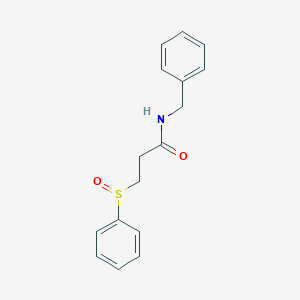
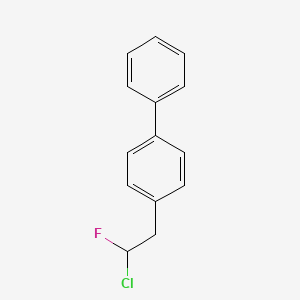
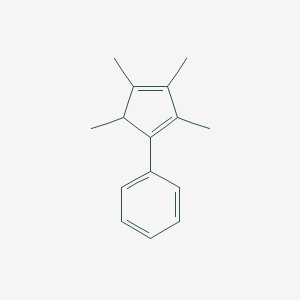
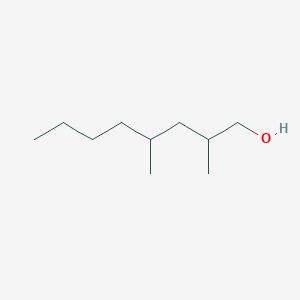
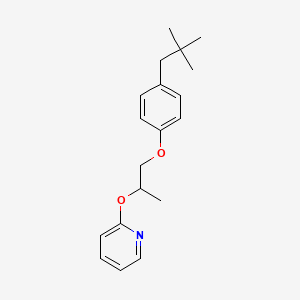
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
